molecular formula C21H23ClN4O B4790948 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

Cat. No. B4790948
M. Wt: 382.9 g/mol
InChI Key: REOLJMUYFFZYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been widely studied for its potential applications in scientific research. CDU belongs to the class of pyrazole-based compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea is not fully understood. However, it has been suggested that N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea exerts its antitumor activity by inhibiting the activation of protein kinase B (Akt) and inducing apoptosis in cancer cells. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the suppression of nuclear factor-kappaB (NF-κB) signaling pathway.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been found to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to dissolve in aqueous solutions. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea. One direction is to investigate the potential use of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in combination with other drugs for the treatment of cancer. Another direction is to explore the mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in more detail, particularly its interaction with Akt and NF-κB signaling pathways. Moreover, the development of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea analogs with improved solubility and pharmacokinetic properties may enhance its effectiveness in vivo. Finally, the potential applications of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in other fields, such as agriculture and environmental science, should be explored.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to enhance the effectiveness of chemotherapy drugs and reduce their side effects.

properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-13-8-7-11-19(14(13)2)23-21(27)24-20-15(3)25-26(16(20)4)12-17-9-5-6-10-18(17)22/h5-11H,12H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOLJMUYFFZYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
Reactant of Route 6
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

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